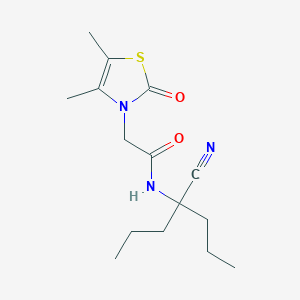

N-(4-Cyanoheptan-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide

Description

N-(4-Cyanoheptan-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide is a structurally complex acetamide derivative featuring a 4,5-dimethyl-2-oxo-1,3-thiazole moiety linked to a cyano-substituted heptane chain. This compound combines a thiazolidinone core—a heterocyclic ring known for its biological relevance—with a branched aliphatic chain containing a nitrile group, which may enhance metabolic stability and intermolecular interactions.

Properties

IUPAC Name |

N-(4-cyanoheptan-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-5-7-15(10-16,8-6-2)17-13(19)9-18-11(3)12(4)21-14(18)20/h5-9H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEMDLUKTPYTNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C#N)NC(=O)CN1C(=C(SC1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Containing Acetamides

The target compound shares structural homology with N-substituted thiazolyl acetamides, such as 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). Key differences include:

- Substituent Effects: The dichlorophenyl group in ’s compound introduces strong electron-withdrawing effects, whereas the 4-cyanoheptane chain in the target compound provides steric bulk and polarizability.

- Crystallography : The dichlorophenyl-thiazolyl acetamide exhibits a dihedral angle of 61.8° between aromatic rings, stabilized by N–H⋯N hydrogen bonds forming an R₂²(8) graph-set motif . In contrast, the target compound’s aliphatic nitrile group may favor alternative packing modes or solvent interactions.

Thiazolidinone Derivatives

Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () highlight the role of the thiazolidin-4-one ring in bioactivity.

Antioxidant and Bioactive Analogues

reports coumarin-linked acetamides with superior antioxidant activity to ascorbic acid , attributed to radical scavenging via the 2-oxo-2H-chromen-4-yloxy group. The target compound’s 4,5-dimethylthiazole moiety may confer distinct redox properties, though direct antioxidant data are unavailable.

Data Table: Comparative Analysis of Key Acetamide Derivatives

Crystallographic and Hydrogen-Bonding Patterns

While crystallographic data for the target compound are absent, and provide critical insights:

- Graph-Set Analysis : Thiazole-containing acetamides often exhibit R₂²(8) motifs via N–H⋯N bonds, whereas aliphatic nitriles may engage in C≡N⋯H interactions, altering supramolecular architecture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.